4'-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone
Description
4'-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone (CAS: 6052-80-8) is a benzophenone derivative featuring a carboethoxy (COOEt) group at the 4'-position and a 1,3-dioxolanyl moiety at the 3-position of the benzophenone core. Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling reactions, a method widely employed for benzophenone derivatives to achieve regioselective functionalization . The 1,3-dioxolane ring acts as a protective group for ketones or aldehydes in synthetic pathways, enhancing stability during reactions .
Properties
IUPAC Name |
ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-22-18(21)14-8-6-13(7-9-14)17(20)15-4-3-5-16(12-15)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFFSNCKPFGJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645054 | |
| Record name | Ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-06-1 | |
| Record name | Ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a cyclization reaction involving a diol and an aldehyde or ketone. This step often requires acidic conditions to facilitate the cyclization.
Addition of the Carboethoxy Group: The final step involves the esterification of the benzophenone derivative with ethyl chloroformate in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone involves its interaction with various molecular targets and pathways. The compound’s benzophenone core allows it to act as a photosensitizer, absorbing light and transferring energy to other molecules. This property is utilized in photochemical reactions and the development of light-sensitive materials .
Comparison with Similar Compounds
Key Observations :
- Polarity : The carboethoxy group in the target compound increases polarity compared to methyl (C₁₇H₁₆O₃) or chloro (C₁₆H₁₃ClO₃) analogs, enhancing solubility in polar solvents .
- Reactivity: The cyano derivative (C₁₇H₁₃NO₃) exhibits higher electrophilicity due to the electron-withdrawing CN group, making it prone to nucleophilic attacks .
Biological Activity
4'-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone is a compound of interest due to its unique structural features, which may impart significant biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound contains a benzophenone core with a carboethoxy group and a dioxolane ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. Various studies have shown its effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines through apoptotic mechanisms.
Case Study: Cytotoxicity Evaluation
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM against the HuTu 80 cell line, demonstrating significant selectivity compared to normal cells.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The dioxolane ring may facilitate ring-opening reactions, generating reactive intermediates that can form covalent bonds with biomolecules, thereby modulating their function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
